
Glucantime
Overview
Description
Glucantime (meglumine antimoniate) is a pentavalent antimonial drug and a first-line treatment for cutaneous and visceral leishmaniasis. It contains 85 mg/mL of antimony (Sb) and is administered via intramuscular or intralesional routes . Its mechanism involves inhibiting Leishmania parasite enzymes, such as DNA topoisomerase I, and modulating host immune responses . Despite its efficacy, this compound is associated with systemic toxicity, including elevated liver enzymes, musculoskeletal pain, and rare cardiotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meglumine antimoniate is synthesized by reacting antimony pentoxide with meglumine in an aqueous solution . The reaction involves the dropwise addition of meglumine aqueous solution to antimony pentoxide colloidal solution. The mass ratio of meglumine to antimony pentoxide ranges from 1:0.5 to 1:3. The pH of the reaction mixture is adjusted to between 4.0 and 9.0, and the reaction temperature is maintained between 30°C and 120°C .
Industrial Production Methods: Industrial production of meglumine antimoniate follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and efficacy of the final product. Refinement processes are employed to obtain the desired quality of meglumine antimoniate .
Chemical Reactions Analysis
Derivatization Reactions
Glucantime undergoes chemical modifications to probe its structure:
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Acetylation : Reaction with acetic anhydride acetylates free hydroxyl and amino groups, increasing molecular mass (e.g., from 507 to 843 amu after peracetylation) .
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Reductive Methylation : Formaldehyde and sodium cyanoborohydride methylate amino groups, confirming the presence of free –NH groups in the complex .
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Periodate Oxidation : Cleaves vicinal diols in NMG, used to identify hydroxyl coordination sites .
Table 2 : Mass shifts after derivatization
Component | Native Mass (amu) | After Acetylation | After Methylation |
---|---|---|---|
NMG | 196 | 448 (6 groups) | 210 (1 group) |
Sb(NMG)<sub>2</sub> | 507 | 843 (8 groups) | 535 (2 groups) |
Hydrolysis and Stability
In aqueous solution, this compound exists in equilibrium with hydrolyzed species:
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Time-Dependent Hydrolysis : Osmolality increases by 45% over 8 days in diluted solutions, indicating breakdown into smaller, osmotically active species .
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pH Sensitivity : Hydrolysis rates vary with pH, favoring oligomer dissociation under acidic or alkaline conditions .
Spectroscopic Characterization
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FTIR Analysis : Peaks at 610–612 cm<sup>−1</sup> confirm Sb–O–Sb stretching vibrations .
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NMR Spectroscopy : Complex splitting of NMG hydroxyl proton resonances indicates antimony coordination .
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Mass Spectrometry : Electrospray ionization (ESI-MS) and fast atom bombardment (FAB-MS) reveal oligomeric distributions .
Interactions in Formulations
Scientific Research Applications
Introduction to Glucantime
This compound, or N-methylglucamine antimoniate, is a pentavalent antimonial compound widely used as a first-line treatment for various forms of leishmaniasis, particularly cutaneous leishmaniasis. Its efficacy in treating this parasitic disease has been documented across numerous clinical studies, highlighting its importance in tropical medicine.
Treatment of Cutaneous Leishmaniasis
Clinical Efficacy
this compound is primarily employed in the treatment of cutaneous leishmaniasis. A randomized clinical trial demonstrated that intralesional administration of this compound significantly improved cure rates compared to other treatments. For instance, after 12 weeks of treatment, the cure rate for patients receiving this compound alone was 91%, while those receiving a combination of this compound and cryotherapy achieved a 100% cure rate .
Demographics and Treatment Protocols
The demographic data from the study indicated a balanced gender distribution among patients, with a mean age of approximately 20 years. The treatment involved weekly intralesional injections, with careful monitoring for side effects and treatment efficacy .
Treatment Group | Cure Rate After 7 Weeks | Cure Rate After 12 Weeks |
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Intralesional this compound | 48.2% | 91% |
Intralesional this compound + Cryotherapy | 72.2% | 100% |
Comparison with Other Antileishmanial Agents
Recent studies have compared this compound with other antileishmanial agents, such as miltefosine and biosynthetic zinc oxide nanoparticles. In these comparisons, this compound has shown variable efficacy depending on the specific Leishmania species and the resistance patterns observed in different geographical regions .
Zinc Oxide Nanoparticles vs. This compound
A study investigating the cytotoxic effects of zinc oxide nanoparticles against Leishmania major found that while both agents exhibited antileishmanial activity, the side effects associated with this compound necessitated further exploration into alternative treatments like nanoparticles .
Case Study: Efficacy in Resistant Strains
A notable study evaluated the effectiveness of this compound against amastigotes from Leishmania tropica, revealing that resistance mechanisms can significantly impact treatment outcomes. This research emphasized the need for continuous monitoring of resistance patterns to optimize treatment protocols .
Clinical Trials Overview
Several clinical trials have been conducted globally to assess the efficacy and safety profiles of this compound:
Mechanism of Action
The exact mechanism of action of meglumine antimoniate is not fully understood. it is believed to involve the inhibition of glycolytic and fatty acid oxidative activities in the parasite, leading to decreased synthesis of adenosine triphosphate and reduced antioxidant defense . The compound also binds to polypeptides and inhibits DNA topoisomerase and glycolytic enzymes .
Comparison with Similar Compounds
Comparison with Other Antimonials
Sodium Stibogluconate (Pentostam)
- Efficacy: Glucantime and Pentostam exhibit comparable cure rates in cutaneous leishmaniasis (CL) caused by Leishmania panamensis in animal models.
- Clinical Use : Both are first-line treatments, but this compound is preferred in regions with tolerance concerns due to its milder local toxicity .
Comparison with Non-Antimonial Systemic Therapies
Pentamidine
- Efficacy : In a Peruvian trial for L. braziliensis CL, this compound achieved a 78% cure rate (31/40 patients) vs. pentamidine’s 35% (14/40). Relapse rates were lower with this compound (15% vs. 58%) .
- Toxicity : Both drugs caused gastrointestinal and musculoskeletal side effects, but this compound was linked to transient elevations in liver enzymes .
Miltefosine
- Efficacy: In canine leishmaniosis, this compound combined with allopurinol was used in 65.9% of cases, showing comparable efficacy to miltefosine-based regimens .
- Advantage : Miltefosine is oral, avoiding injection-related risks, but resistance and teratogenicity limit its use .
Liposomal Amphotericin B (L-AmB)
- Efficacy : In visceral leishmaniasis (VL), L-AmB demonstrated shorter hospitalization (15.3 days) and higher efficacy than this compound in pediatric studies .
- Toxicity : L-AmB has fewer renal and hepatic side effects compared to antimonials .
Comparison with Topical/Alternative Treatments
Zinc Sulfate (ZnSO₄)
- Efficacy : Intralesional 2% ZnSO₄ achieved only 10.5% complete healing vs. This compound’s 61.3% in L. major CL .
- Limitation : High dropout rates (33.3%) due to inadequate response with ZnSO₄ .
Cryotherapy
- Utility : Cryotherapy (2+ cycles of 10–30 seconds) is adjunctive but lacks standalone efficacy. Antimonials like this compound remain the gold standard .
Emerging Compounds and Novel Formulations
Pyrazole Derivatives
- Mechanism : Pyrazole compounds (P1–P14) showed superior binding affinity (−6.0 to −9.5 kcal/mol) to Leishmania CYP51 enzyme vs. This compound (−5.1 kcal/mol) in molecular docking studies .
- Potential: These derivatives may offer enhanced target specificity and reduced toxicity .
Flavonoids from Delphinium staphisagria
- Efficacy: Flavonoids like 2′-acetylpetiolaroside showed equal or greater activity against L. infantum and L.
Combination Therapies
Immunochemotherapy (this compound + Leish-110f/MPL-SE)
- Outcome : Combined therapy reduced mortality and enhanced cellular immunity vs. This compound alone in VL, though clinical recovery rates were similar .
Artemisinin/Shark Cartilage Extract + this compound
- Synergy: Combining this compound with artemisinin or shark cartilage extract significantly reduced splenic parasite load vs. monotherapy (P < 0.05) .
Table 1: Efficacy Comparison of this compound and Key Alternatives
Table 2: Toxicity Profiles
Biological Activity
Glucantime, also known as meglumine antimoniate, is a pentavalent antimonial compound primarily used in the treatment of leishmaniasis, particularly visceral leishmaniasis (VL) and cutaneous leishmaniasis. Its biological activity is characterized by its mechanism of action against Leishmania parasites, pharmacokinetics, efficacy in clinical settings, and potential side effects.
This compound exerts its antileishmanial effects primarily through the following mechanisms:
- Inhibition of Parasite Metabolism : this compound interferes with the energy metabolism of Leishmania species, affecting the NAD+/NADH balance and disrupting organelle membranes, leading to cell death .
- Induction of Apoptosis : The drug induces apoptosis in Leishmania parasites, which is crucial for its therapeutic efficacy .
- Immune Modulation : this compound enhances macrophage activation, promoting phagocytosis and clearance of the parasites from the host .
Efficacy in Clinical Studies
Clinical studies have demonstrated the effectiveness of this compound in treating various forms of leishmaniasis. Below are key findings from recent research:
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Visceral Leishmaniasis (VL) :
- A study involving 392 patients indicated that a short-course regimen (20 mg/kg/day for 1 week post-defervescence) was non-inferior to the standard 3-week regimen, achieving a final cure rate of 96% .
- The study highlighted that defervescence could serve as a reliable marker for parasitological response during treatment.
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Cutaneous Leishmaniasis :
- A comparative study showed that combining this compound with topical treatments (e.g., TCA or fractional CO2 laser) significantly improved clinical outcomes compared to this compound alone. The complete improvement rates were 38.5% for this compound alone versus 90% and 87% for combination therapies .
Pharmacokinetics
This compound is administered intravenously or intralesionally, with pharmacokinetic profiles indicating rapid absorption and distribution in tissues affected by leishmaniasis. The drug is primarily excreted via the kidneys, necessitating caution in patients with renal impairment.
Side Effects
While generally well-tolerated, this compound can cause side effects including:
- Hematological changes: Significant decreases in red blood cells (RBC), platelets (PLT), and white blood cells (WBC) have been reported .
- Local reactions: Pain and swelling at the injection site are common.
- Rarely, cardiac complications can occur due to its effects on electrolyte balance and myocardial function .
Comparative Efficacy
A meta-analysis comparing this compound with other treatments such as miltefosine found that while this compound remains effective, miltefosine showed superior cure rates in certain studies . This highlights the need for ongoing evaluation of treatment protocols based on regional resistance patterns.
Data Summary
Study Focus | Treatment Regimen | Cure Rate (%) | Duration (days) | Notes |
---|---|---|---|---|
Visceral Leishmaniasis | This compound 20 mg/kg/day for 7 days | 96 | 7 | Non-inferior to standard 28-day regimen |
Cutaneous Leishmaniasis | This compound alone vs. combination therapies | 38.5 vs. 90 | 6.1 ± 2.1 | Combination therapies significantly better |
Pharmacokinetics | IV administration | N/A | N/A | Rapid absorption; renal excretion |
Case Studies
Case Study 1 : A cohort study evaluated the effectiveness of a short-course regimen of this compound in Iran. Patients treated with this regimen showed a significant drop in parasite density post-treatment and minimal relapse rates over six months.
Case Study 2 : In another research trial, patients receiving combined therapy with this compound and topical treatments exhibited enhanced healing rates and reduced lesion sizes compared to those receiving this compound alone.
Q & A
Basic Research Questions
Q. What are the standard experimental designs for evaluating Glucantime’s efficacy against cutaneous leishmaniasis?
- Methodological Answer : Randomized controlled trials (RCTs) with double-blind protocols are widely used. For example, a phase 3 RCT compared intralesional this compound monotherapy with a combination of topical liposomal amphotericin B + this compound. Endpoints included clinical cure rates at 4, 8 weeks, and 6 months post-treatment, with parasitological confirmation via smear microscopy .
- Key Considerations : Ensure sample size adequacy (≥100 participants) and stratification by parasite species (e.g., L. tropica vs. L. major) to control variability .
Q. How is treatment efficacy quantified in this compound clinical trials?
- Methodological Answer : Efficacy is measured through:
- Clinical metrics : Ulcer size reduction, epithelialization, and pain scores.
- Parasitological metrics : Absence of amastigotes in lesion smears.
- Temporal thresholds : Evaluations at 4 weeks (initial response) and 6 months (relapse monitoring) .
- Data Collection : Use standardized WHO lesion measurement tools and blinded assessors to reduce bias .
Q. What are the common pharmacokinetic challenges in this compound administration?
- Methodological Answer : this compound (meglumine antimoniate) exhibits variable bioavailability depending on the route (intramuscular vs. intralesional). Pharmacokinetic studies recommend monitoring serum antimony levels via atomic absorption spectroscopy, particularly in patients with renal impairment .
- Protocol Adjustment : Adjust dosing intervals based on creatinine clearance rates to mitigate toxicity risks .
Advanced Research Questions
Q. What experimental strategies optimize this compound’s therapeutic index in drug-resistant leishmaniasis?
- Methodological Answer : Combinatorial therapies are prioritized. For example, co-administering this compound with artemisinin derivatives or selenium-loaded niosomes enhances parasite clearance by targeting mitochondrial electron transport and redox pathways .
- Experimental Design :
- In vitro : Test drug synergism using fractional inhibitory concentration (FIC) indices.
- In vivo : Compare cure rates in BALB/c mice models infected with Sb-resistant L. tropica .
Q. How do researchers address contradictory efficacy data in this compound combination trials?
- Methodological Answer : Contradictions (e.g., variable cure rates in artemisinin-Glucantime trials) are analyzed via:
- Subgroup analysis : Stratify by parasite strain, immune status, or drug formulation (e.g., ointment vs. oral).
- Sensitivity analysis : Exclude outliers or adjust for confounding variables (e.g., pre-treatment ulcer size) .
- Reporting Standards : Follow CONSORT guidelines for RCTs to ensure transparency in data discrepancies .
Q. What novel delivery systems improve this compound’s targeted action?
- Methodological Answer : Niosomal encapsulation with selenium reduces systemic toxicity. A 2021 study demonstrated that niosomal this compound (50–200 µg/mL) achieved 90% parasite inhibition in vitro, compared to 65% with free this compound, by enhancing macrophage uptake .
- Evaluation Metrics :
- Drug release kinetics : Use dialysis membrane assays at pH 5.5 (mimicking macrophage phagolysosomes).
- Cellular uptake : Quantify via fluorescence microscopy with tagged niosomes .
Q. Methodological Resources
- Statistical Analysis : Use mixed-effects models to account for inter-patient variability in longitudinal studies .
- Ethical Compliance : Obtain informed consent for genetic profiling of parasite resistance markers (e.g., AQP1 mutations) .
Properties
IUPAC Name |
hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGYVDXPYVPAAQ-SESJOKTNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO8Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043935 | |
Record name | Meglumine antimonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133-51-7 | |
Record name | Meglumine antimoniate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meglumine antimoniate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13732 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meglumine antimonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEGLUMINE ANTIMONIATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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